molecular formula C16H17N3O2 B2902940 2-(2-Aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile CAS No. 477887-79-9

2-(2-Aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile

Cat. No. B2902940
CAS RN: 477887-79-9
M. Wt: 283.331
InChI Key: VSQRPFQLKRCJNN-UHFFFAOYSA-N
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Description

2-(2-Aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile (2-DAPA) is a small molecule with a wide range of important applications in scientific research. It is an organic compound that is commonly used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals and dyes. In addition, 2-DAPA is also used as a model substrate in studies of enzyme kinetics and in the investigation of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 2-(2-Aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile is not yet fully understood. However, it is believed that the compound binds to certain enzymes, such as cytochrome P450 enzymes, and inhibits their activity. This inhibition is thought to be due to the presence of the 3,4-dimethoxyphenyl group in the molecule, which is believed to interact with the active site of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to have anti-inflammatory and antiproliferative effects in vitro, as well as to modulate the activity of various neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

The use of 2-(2-Aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize, and it can be used to study a wide range of biochemical and physiological processes. However, there are also some limitations to its use in laboratory experiments. For example, it has been found to be unstable in solution, and it can also be toxic in high concentrations.

Future Directions

There are a number of potential future directions for the use of 2-(2-Aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile in scientific research. One potential area of research is the development of new inhibitors of cytochrome P450 enzymes, which could be used to modulate the activity of drugs and other compounds. In addition, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential use as a therapeutic agent. Finally, further studies could be conducted on the structure-activity relationship of this compound, which could lead to the development of more effective compounds.

Synthesis Methods

2-(2-Aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile can be synthesized via several methods. The most common method involves the reaction of 2-aminobenzoic acid with 3,4-dimethoxyphenylacetonitrile in the presence of a base catalyst, such as sodium hydroxide. This reaction produces this compound in high yields. Other methods of synthesis include the reaction of 2-aminobenzoic acid with 3,4-dimethoxyphenylacetonitrile in the presence of a Lewis acid catalyst, such as boron trifluoride, and the reaction of 2-aminobenzoic acid with 3,4-dimethoxyphenylacetonitrile in the presence of a Friedel-Crafts catalyst, such as aluminum chloride.

Scientific Research Applications

2-(2-Aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile has a wide range of applications in scientific research. It has been used as a model substrate for studies of enzyme kinetics and in the investigation of enzyme-catalyzed reactions. It is also commonly used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals and dyes. In addition, this compound has been used in studies of molecular structure and in the analysis of the structure-activity relationship of drugs.

properties

IUPAC Name

2-(2-aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-20-15-8-7-11(9-16(15)21-2)14(10-17)19-13-6-4-3-5-12(13)18/h3-9,14,19H,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQRPFQLKRCJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C#N)NC2=CC=CC=C2N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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